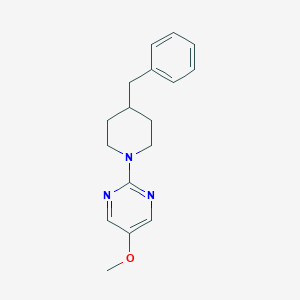

2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine

Description

Properties

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-21-16-12-18-17(19-13-16)20-9-7-15(8-10-20)11-14-5-3-2-4-6-14/h2-6,12-13,15H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTLABDJMBMSOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)N2CCC(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structural & Functional Analysis of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine

This guide provides an in-depth technical analysis of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine , a representative "hybrid pharmacophore" frequently encountered in medicinal chemistry libraries targeting GPCRs (specifically Sigma receptors) and kinase signaling pathways.

Executive Summary

Compound Class: Pyrimidine-fused Benzylpiperidine

Molecular Formula: C

This molecule represents a strategic fusion of two "privileged structures" in drug discovery: the 5-methoxypyrimidine core (common in kinase inhibitors and antibiotics) and the 4-benzylpiperidine tail (a classic monoamine/sigma receptor pharmacophore). This guide analyzes its synthesis, spectroscopic signature, and physicochemical profile to support researchers utilizing this scaffold in lead optimization.

Part 1: Structural Deconstruction & Synthesis

Retrosynthetic Logic

The construction of the 2-aminopyrimidine bond is most efficiently achieved via Nucleophilic Aromatic Substitution (S

Synthesis Protocol (S Ar Methodology)

Objective: Synthesize 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine with >95% purity.

Reagents:

-

Electrophile: 2-Chloro-5-methoxypyrimidine (CAS: 22536-65-8)

-

Nucleophile: 4-Benzylpiperidine (CAS: 31252-42-3)

-

Base: Diisopropylethylamine (DIPEA) or K

CO -

Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Protocol:

-

Charge: In a round-bottom flask, dissolve 1.0 eq of 2-chloro-5-methoxypyrimidine in MeCN (0.2 M concentration).

-

Addition: Add 1.2 eq of 4-benzylpiperidine followed by 2.0 eq of DIPEA.

-

Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes) or LC-MS.

-

Mechanistic Note: The 5-methoxy group is electron-donating by resonance but withdrawing by induction; however, the 2-position remains sufficiently electrophilic for amine attack.

-

-

Workup: Cool to RT. Remove solvent in vacuo. Redissolve residue in EtOAc and wash with saturated NaHCO

(2x) and Brine (1x). -

Purification: Flash column chromatography (SiO

, Gradient 0-40% EtOAc in Hexanes).

Reaction Workflow Diagram

Figure 1: S

Part 2: Spectroscopic Characterization

Accurate structural validation requires identifying specific NMR signals corresponding to the pyrimidine symmetry and the piperidine chair conformation.

Predicted H NMR Analysis (CDCl , 400 MHz)

The molecule possesses a plane of symmetry through the pyrimidine ring if the piperidine ring flips rapidly, but the 4-benzyl substituent creates a unique splitting pattern.

| Fragment | Multiplicity | Integration | Assignment Logic | |

| Pyrimidine Ar-H | 8.10 – 8.15 | Singlet (2H) | 2H | H-4 and H-6 are chemically equivalent due to rapid rotation or symmetry. |

| Methoxy (-OCH | 3.80 – 3.85 | Singlet | 3H | Characteristic shift for methoxy on an aromatic ring. |

| Piperidine | 4.60 – 4.70 | Doublet (broad) | 2H | Equatorial protons adjacent to Nitrogen (deshielded by pyrimidine ring current). |

| Piperidine | 2.80 – 2.95 | Triplet (td) | 2H | Axial protons adjacent to Nitrogen. |

| Benzyl Ar-H | 7.15 – 7.35 | Multiplet | 5H | Overlapping signals from the phenyl ring. |

| Benzylic -CH | 2.55 | Doublet | 2H | Connects piperidine C4 to Phenyl. |

Mass Spectrometry (ESI-MS)

-

Molecular Ion [M+H]

: 284.2 m/z. -

Fragmentation Pattern:

-

m/z 91: Tropylium ion (C

H -

m/z ~192: Loss of the benzyl group (C

H

-

Part 3: Physicochemical & Pharmacological Profiling[1]

This scaffold is often used to modulate solubility and metabolic stability in drug design.

Calculated Properties[2]

-

LogP (Lipophilicity): ~3.2 – 3.5. The benzyl tail adds significant lipophilicity, while the pyrimidine/methoxy lowers it slightly compared to a phenyl ring.

-

TPSA (Topological Polar Surface Area): ~45 Å

. (Pyrimidine Ns + Ether O). This suggests excellent blood-brain barrier (BBB) permeability , making it a viable scaffold for CNS targets. -

pKa: The pyrimidine nitrogens are weakly basic (pKa ~1.0 - 2.0). The piperidine nitrogen, usually basic (pKa ~10), is involved in the aromatic system (aniline-like resonance), significantly lowering its basicity to pKa ~5–6.

Pharmacophoric Mapping

The molecule functions as a bivalent ligand. The pyrimidine end acts as a hydrogen bond acceptor, while the benzyl end provides a hydrophobic anchor.

Figure 2: Pharmacophoric connectivity showing the functional roles of each structural domain.

Biological Relevance[3][4]

-

Sigma-1 Receptor Ligands: The N-substituted benzylpiperidine moiety is a "privileged structure" for Sigma-1 receptors, often investigated for neuroprotective effects.

-

Kinase Inhibition: The 2-aminopyrimidine motif is the "hinge binder" in many kinase inhibitors (e.g., CDK inhibitors). The 5-methoxy group often occupies the ribose binding pocket.

References

-

Synthesis of 2-substituted pyrimidines: Journal of Medicinal Chemistry, "Design, synthesis and pharmacological characterization of thiazolo[5,4-d]pyrimidine derivatives." (2016).[1]

-

Pharmacology of 4-benzylpiperidine: Wikipedia, "4-Benzylpiperidine Pharmacology and Applications."

-

Chemical Properties of 2-Chloro-5-methoxypyrimidine: Sigma-Aldrich, "Product Specification and Safety Data."[2]

-

One-pot synthesis of 2,4-diaminopyrimidine derivatives: European Journal of Medicinal Chemistry, "One-pot synthesis and antiproliferative activity of novel 2,4-diaminopyrimidine derivatives." (2014).[3]

Sources

- 1. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-methoxypyrimidine 97 22536-65-8 [sigmaaldrich.com]

- 3. One-pot synthesis and antiproliferative activity of novel 2,4-diaminopyrimidine derivatives bearing piperidine and piperazine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine from 4-benzylpiperidine. Two primary synthetic strategies are discussed: the Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination. While the SNAr approach is viable, this guide will focus on a detailed protocol for the Buchwald-Hartwig reaction, a highly efficient and versatile method for the formation of C-N bonds. This document is intended to provide researchers with the necessary information to safely and effectively conduct this synthesis, including a thorough understanding of the reaction mechanism, detailed experimental procedures, and methods for purification and characterization of the final product.

Introduction: Strategic Approaches to Synthesis

The synthesis of 2-substituted pyrimidines is a cornerstone in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. The target molecule, 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine, incorporates a key pyrimidine scaffold and a benzylpiperidine moiety, suggesting its potential as a valuable building block in drug discovery programs.

Two principal retrosynthetic pathways can be envisioned for the construction of this molecule, starting from 4-benzylpiperidine and a suitably functionalized 5-methoxypyrimidine derivative:

-

Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the direct displacement of a leaving group (typically a halogen) on the pyrimidine ring by the secondary amine of 4-benzylpiperidine. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions.[1][2] The presence of the methoxy group at the C5 position can further influence the reactivity of the ring.

-

Buchwald-Hartwig Amination: This modern, palladium-catalyzed cross-coupling reaction has become a mainstay in organic synthesis for its broad substrate scope and high efficiency in forming C-N bonds.[3][4][5] This method offers a powerful alternative to traditional SNAr, often proceeding under milder conditions and with higher yields, especially for less reactive aryl halides.

This guide will provide a detailed, step-by-step protocol for the Buchwald-Hartwig amination, as it generally offers superior control and applicability for the synthesis of the target molecule.

Reaction Schematics and Mechanisms

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic nitrogen of 4-benzylpiperidine attacks the electron-deficient C2 position of a 2-halo-5-methoxypyrimidine, forming a high-energy Meisenheimer intermediate. The aromaticity is then restored by the expulsion of the halide leaving group.

Caption: General workflow for the SNAr reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of a palladium(0) species to the C-X bond of the 2-halo-5-methoxypyrimidine. The resulting palladium(II) complex then coordinates with the amine. Deprotonation by a base, followed by reductive elimination, yields the desired product and regenerates the palladium(0) catalyst.[5]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Benzylpiperidine | ≥98% | Commercially Available | Store under inert atmosphere. |

| 2-Chloro-5-methoxypyrimidine | ≥97% | Commercially Available | [6] |

| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Commercially Available | Catalyst precursor. |

| Xantphos | ≥98% | Commercially Available | Ligand. |

| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Base. Handle in a glovebox. |

| Toluene | Anhydrous, ≥99.8% | Commercially Available | Solvent. |

| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |

| Hexanes | ACS Grade | Commercially Available | For chromatography. |

| Brine (saturated NaCl solution) | - | Prepared in-house | For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent. |

| Celite® | - | Commercially Available | For filtration. |

Detailed Protocol for Buchwald-Hartwig Amination

Reaction Setup:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-methoxypyrimidine (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and Xantphos (0.04 equiv.).

-

Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

-

In a separate vial under an inert atmosphere, add 4-benzylpiperidine (1.2 equiv.) and anhydrous toluene (to make a final concentration of ~0.2 M with respect to the limiting reagent).

-

Using a syringe, add the 4-benzylpiperidine solution to the Schlenk flask containing the solid reagents.

-

In a glovebox, weigh sodium tert-butoxide (1.4 equiv.) into a vial and add it to the reaction mixture as a solid.

-

Replace the septum with a reflux condenser under a positive pressure of inert gas.

Reaction Execution and Monitoring:

-

Heat the reaction mixture to 100-110 °C in a preheated oil bath.

-

Stir the reaction mixture at this temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes.

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate.

-

Combine the organic filtrates and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine.[7]

Caption: Step-by-step workflow for the Buchwald-Hartwig synthesis.

Characterization of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the pyrimidine ring protons, the methoxy group protons, and the aliphatic protons of the piperidine ring. The benzylic protons will likely appear as a singlet, and the protons on the piperidine ring will exhibit complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The carbons of the pyrimidine ring will appear in the aromatic region, with the carbon bearing the methoxy group shifted downfield.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): This will provide the accurate mass of the molecular ion, confirming the elemental composition of the synthesized compound.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations of volatile and hazardous reagents should be performed in a certified chemical fume hood.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

-

Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. It should be handled in an inert atmosphere (glovebox).

-

Solvents: Toluene, ethyl acetate, and hexanes are flammable. Avoid open flames and ensure proper ventilation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive catalyst | Use fresh Pd(OAc)₂ and ensure proper inert atmosphere. |

| Poor quality reagents | Use high-purity, anhydrous reagents and solvent. | |

| Insufficient heating or reaction time | Ensure the reaction temperature is maintained and extend the reaction time. | |

| Formation of side products | Competing side reactions | Optimize reaction conditions (temperature, catalyst loading, ligand). |

| Difficulty in purification | Co-elution of impurities | Optimize the mobile phase for column chromatography; consider alternative purification methods like preparative HPLC.[7] |

Conclusion

The Buchwald-Hartwig amination provides a robust and efficient method for the synthesis of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine. The protocol outlined in this document, when followed with attention to detail and safety, should enable researchers to successfully prepare this valuable compound for further studies in drug discovery and development. The alternative SNAr pathway remains a viable option, particularly if metal-free conditions are desired.

References

-

Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved February 15, 2026, from [Link]

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.

- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.

- Ji, J., Li, T., & Bunnelle, W. H. (2003). A mild and efficient procedure for the synthesis of 2-aminopyrimidines. Organic Letters, 5(24), 4611–4614.

- Grasa, G. A., Viciu, M. S., Huang, J., & Nolan, S. P. (2001). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. The Journal of Organic Chemistry, 66(23), 7729–7737.

- Reddy, C. V., Kingston, J. V., & Verkade, J. G. (2008). A General, Highly Efficient, and Practical Proazaphosphatrane-Based Catalyst System for the Buchwald–Hartwig Amination of Aryl Halides. The Journal of Organic Chemistry, 73(8), 3047–3062.

- Parrish, C. A., & Buchwald, S. L. (2001). Palladium-Catalyzed Amination of Aryl Halides with Hindered Primary Amines. The Journal of Organic Chemistry, 66(11), 3820–3827.

- Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424.

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (2024, January 28). Nucleophilic aromatic substitution. Retrieved February 15, 2026, from [Link]

-

MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved February 15, 2026, from [Link]

- Wu, G., & Zheng, Y. (2015). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.

-

Wikipedia. (2024, January 28). Nucleophilic aromatic substitution. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2012). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Retrieved February 15, 2026, from [Link]

Sources

- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-5-methoxypyrimidine 97 22536-65-8 [sigmaaldrich.com]

- 7. jddtonline.info [jddtonline.info]

solvent selection for 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine solubility

Application Note: Solvent Selection & Solubility Profiling for 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine

Executive Summary

This guide provides a validated protocol for the solubilization of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine , a structural motif common in kinase inhibitors and GPCR ligands.[1] Due to the juxtaposition of a lipophilic tail (benzylpiperidine) and a polar heteroaromatic head (methoxypyrimidine), this compound exhibits Class II (Low Solubility, High Permeability) behavior in the Biopharmaceutics Classification System (BCS).

Successful handling requires a biphasic strategy: DMSO for high-concentration stock solutions (>10 mM) and acidified organic co-solvents for analytical or biological working solutions.[1] This note details the physicochemical rationale, step-by-step screening protocols, and critical "watch-outs" to prevent precipitation-induced assay failure.

Compound Analysis & Physicochemical Rationale

To select the right solvent, we must first deconstruct the molecule’s interaction potential.

| Structural Moiety | Physicochemical Property | Solvent Implication |

| Benzyl Group | Highly Lipophilic (Hydrophobic) | Requires organic solvents (DMSO, DMF, MeOH) or surfactants.[1] Drastically reduces water solubility.[1] |

| Piperidine Ring | Aliphatic Cycle | Adds bulk lipophilicity.[1] The nitrogen is conjugated to the pyrimidine, reducing its basicity compared to free piperidine. |

| Pyrimidine Ring | Heteroaromatic / H-Bond Acceptor | Provides solubility in polar aprotic solvents (DMSO).[1] The ring nitrogens are weakly basic (pKa ~3-4), allowing protonation in acidic media.[1] |

| Methoxy Group | H-Bond Acceptor | Increases polarity slightly, aiding solubility in alcohols (Ethanol, Methanol). |

Theoretical Solubility Profile:

-

Water (Neutral pH): Poor (< 0.1 mg/mL).[1] The hydrophobic benzyl/piperidine domain dominates.[1]

-

Water (Acidic pH < 3): Moderate to Good.[1] Protonation of the pyrimidine ring disrupts crystal lattice energy.[1]

-

DMSO/DMF: Excellent (> 20 mg/mL).[1] Disrupts pi-stacking of the aromatic systems.[1]

-

Ethanol/Methanol: Good (> 5 mg/mL).[1] Suitable for evaporation-based transfers.[1]

Solvent Selection Decision Matrix

The following flowchart illustrates the logical pathway for selecting a solvent based on your specific application (Assay vs. Storage vs. Analysis).

Figure 1: Decision tree for solvent selection based on downstream application.

Detailed Protocols

Protocol A: Preparation of High-Concentration Stock (20 mM)

Purpose: To create a stable master stock for long-term storage (-20°C).

Reagents:

-

Compound: 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine (Solid)[1]

-

Solvent: DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1]

Step-by-Step:

-

Weighing: Accurately weigh 5–10 mg of the solid compound into a glass vial (avoid plastic if possible to prevent leaching).

-

Calculation: Calculate the volume of DMSO required to reach 20 mM.

-

Dissolution: Add the calculated volume of DMSO.

-

Agitation: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 35°C for 5 minutes.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Kinetic Solubility Screening (Visual)

Purpose: To determine the maximum solubility in various solvents if the master stock fails.

Reagents:

-

Solvents: Water, PBS (pH 7.4), Ethanol, DMSO, 0.1 M HCl.

Workflow:

-

Place 1 mg of compound into 5 separate clear glass HPLC vials.

-

Add solvent in stepwise increments (Start with 50 µL

Vortex -

If not dissolved, add another 50 µL. Repeat until dissolved or volume reaches 1 mL.

-

Classification Criteria:

Expected Results for 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine:

| Solvent | Expected Solubility | Notes |

|---|---|---|

| DMSO | High (> 20 mg/mL) | Best for stock.[1] |

| Ethanol | Moderate (5-10 mg/mL) | Good alternative for DMSO-sensitive assays.[1] |

| 0.1 M HCl | Moderate (1-5 mg/mL) | Protonation of pyrimidine aids solubility.[1] |

| PBS (pH 7.4) | Low (< 0.1 mg/mL) | Risk of precipitation. Use <1% DMSO cosolvent.[1] |

| Water | Low (< 0.1 mg/mL) | Not recommended without pH adjustment.[1] |

Troubleshooting & "Watch-Outs"

-

The "Crash-Out" Effect:

-

Scenario: You dilute your 20 mM DMSO stock 1000x into cell culture media (aqueous), and the cells die or data is erratic.

-

Cause: The compound precipitates immediately upon hitting the water because it is hydrophobic (benzyl group).[1]

-

Solution: Perform a Serial Dilution in DMSO first (e.g., 20 mM

2 mM

-

-

pH Sensitivity:

-

Plastic Binding:

References

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard text for solubility profiling in drug discovery).

-

Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability".[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link[1]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). "Drug Solubility: Importance and Enhancement Techniques". ISRN Pharmaceutics.[1] Link

-

PubChem Compound Summary. (2023). "4-Benzylpiperidine" (Fragment Analysis). National Center for Biotechnology Information.[1] Link

Sources

in vitro assay protocols for 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine

Application Note: Pharmacological Profiling of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine

Introduction & Pharmacophore Analysis

The compound 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine (herein referred to as BPM-5 ) represents a distinct chemical scaffold combining a 4-benzylpiperidine moiety with a 5-methoxypyrimidine core.[1]

Structural Analysis & Target Prediction:

-

4-Benzylpiperidine Tail: This is a privileged pharmacophore found in high-affinity Sigma-1 Receptor (σ1R) ligands (e.g., Donepezil, Cutamesine/SA4503) and Acetylcholinesterase (AChE) inhibitors.[1] The hydrophobic benzyl group typically engages in

stacking or cation- -

Pyrimidine Core: Acts as a bioisostere for the phenyl ring often found in Sigma ligands, potentially improving metabolic stability and solubility.

-

5-Methoxy Group: Provides a specific hydrogen-bond acceptor site, likely interacting with key residues (e.g., Asp126 or Glu172) in the σ1R ligand-binding domain.[1]

Scope of Application:

This guide details the critical in vitro screening cascade required to validate BPM-5 as a Sigma-1 Receptor Modulator . The protocols focus on determining binding affinity (

Screening Cascade Overview

To ensure scientific rigor, BPM-5 must be evaluated through a hierarchical screening process.

Figure 1: Recommended screening workflow for BPM-5 characterization. Phase 1 establishes affinity, Phase 2 rules out off-target AChE inhibition (common in benzylpiperidines), and Phase 3 determines functional efficacy.[1]

Protocol 1: Sigma-1 Receptor (σ1R) Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (

Materials:

-

Tissue: Guinea pig brain membranes (cortex/cerebellum) or Jurkat cell membranes.[1]

-

Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).[1]

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-Specific Binding (NSB) Control: Haloperidol (10 µM) or GBR-12909 (1 µM).[1]

-

Compound BPM-5: Serial dilutions (10⁻¹¹ M to 10⁻⁵ M).

Step-by-Step Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000

for 15 min at 4°C. Resuspend pellet and wash twice. Final resuspension should be ~0.5 mg protein/mL.[1] -

Assay Setup (96-well plate):

-

Total Binding: 50 µL Buffer + 50 µL [³H]-(+)-Pentazocine (Final conc. 2 nM) + 100 µL Membrane.[1]

-

NSB: 50 µL Haloperidol (10 µM) + 50 µL Radioligand + 100 µL Membrane.

-

Test: 50 µL BPM-5 (varying conc.) + 50 µL Radioligand + 100 µL Membrane.

-

-

Incubation: Incubate plates for 120 minutes at 37°C .

-

Note: σ1R kinetics are slow; 37°C ensures equilibrium is reached, unlike many GPCR assays performed at RT.[1]

-

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Wash: Wash filters

with 200 µL ice-cold Tris-HCl buffer. -

Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis:

Calculate specific binding (

Protocol 2: Functional ER Stress Protection Assay

Objective: Classify BPM-5 as an Agonist or Antagonist . Rationale: Sigma-1 agonists (e.g., PRE-084) promote cell survival during ER stress by chaperoning IP3 receptors and preventing Ca²⁺ overload.[1] Antagonists (e.g., NE-100) block this protective effect.[1]

Materials:

-

Cell Line: SH-SY5Y (Human Neuroblastoma) or PC12 cells.[1]

-

ER Stressor: Thapsigargin (TG) or Tunicamycin.[1]

-

Readout: MTT Assay or CellTiter-Glo (ATP quantification).[1]

Step-by-Step Procedure:

-

Seeding: Plate SH-SY5Y cells at

cells/well in 96-well plates. Incubate 24h. -

Pre-treatment: Treat cells with BPM-5 (0.1, 1, 10 µM) for 1 hour.[1]

-

Control: Include a known agonist (PRE-084, 1 µM) and antagonist (NE-100, 1 µM).[1]

-

-

Stress Induction: Add Thapsigargin (TG) (Final conc. 1–3 µM) to induce ER stress.[1]

-

Note: Do not wash out BPM-5; co-incubation is required.[1]

-

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

-

Detection: Add MTT reagent (0.5 mg/mL).[1] Incubate 4h. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.[1]

Interpretation:

-

Agonist Profile: BPM-5 treatment significantly attenuates TG-induced cell death (viability returns toward baseline).[1]

-

Antagonist Profile: BPM-5 has no effect on TG toxicity alone but blocks the protective effect of a co-administered agonist (e.g., PRE-084).[1]

Protocol 3: Selectivity Counter-Screen (AChE Inhibition)

Objective: Rule out Acetylcholinesterase inhibition. Rationale: The 4-benzylpiperidine moiety is the pharmacophore of Donepezil , a potent AChE inhibitor.[1] To confirm BPM-5 is a selective σ1R ligand (and not primarily a cholinergic agent), this activity must be quantified.[1]

Method (Modified Ellman's Assay):

-

Buffer: 0.1 M Phosphate buffer, pH 8.0.

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

-

Reagent: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

-

Enzyme: Recombinant Human AChE or Electric Eel AChE (0.05 U/mL).

-

Procedure:

-

Mix Buffer, DTNB, and BPM-5 (various conc.) in a clear 96-well plate.

-

Add Enzyme and incubate for 10 min at 25°C.

-

Add Substrate (ATCh) to initiate reaction.[1]

-

Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

-

-

Analysis: Calculate the slope (rate of reaction). Determine % Inhibition relative to vehicle control.

Mechanistic Visualization: Sigma-1 Receptor Signaling

The following diagram illustrates the putative mechanism of action for BPM-5 if it acts as a Sigma-1 agonist at the Mitochondria-Associated Membrane (MAM).

Figure 2: Putative mechanism of BPM-5.[1] Binding dissociates σ1R from BiP, allowing it to chaperone IP3R, regulating Calcium transfer to mitochondria and preventing apoptotic overload.[1]

Summary of Expected Results

| Assay | Parameter | Target Criteria for High Quality Probe |

| σ1 Binding | ||

| Selectivity | σ1 vs σ2 ratio | |

| Selectivity | σ1 vs AChE | |

| Functional | ER Stress ( |

References

-

Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor.[1] Molecular Pharmacology, 89(1), 142–153. Link

-

Xu, J., et al. (2011). Sigma-1 Receptor Chaperones at the ER-Mitochondrion Interface Regulate Ca2+ Signaling and Cell Survival.[1] Cell, 147(5), 977–989. Link[1]

-

Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

-

Matsuno, K., et al. (1996). Potent Sigma-1 Receptor Agonist Effect of SA4503 in the Rat Brain.[1] Journal of Pharmacology and Experimental Therapeutics, 279(3).[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for Pyrimidine Amination

Status: Operational Ticket ID: PYR-T-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Thermal Dial" Concept

In pyrimidine amination, temperature is not merely an energy source; it is a selectivity switch .

For chloropyrimidines (specifically 2,4-dichloropyrimidine), the two electrophilic sites are not created equal. The C4 position is kinetically favored (lower activation energy,

-

Low Temperature (<40°C): Favors Kinetic Control (C4-selectivity).

-

High Temperature (>80°C): Overcomes the higher barrier for C2, often leading to Thermodynamic Control (equilibration) or bis-substitution.

This guide provides the operational logic to navigate these thermal regimes using both

Module 1: The Landscape (Uncatalyzed)

Regioselectivity & Temperature Mapping

The most common failure mode in

| Target Position | Recommended Temp | Solvent System | Mechanism | Risk Factor |

| C4 (Kinetic) | 0°C – 25°C | THF, DCM, EtOH | Fast addition-elimination at the most electron-deficient site. | Bis-amination: If temp spikes >40°C, amine will attack C2. |

| C2 (Difficult) | 80°C – 120°C | DMSO, NMP, DMF | Requires overcoming high | Decomposition: Polymerization of pyrimidine core. |

| Bis (C2 + C4) | >100°C / Reflux | n-BuOH, DMSO | Forceful displacement of both chlorides. | Impurity Profile: Formation of intractable tars. |

Decision Logic: The Kinetic vs. Thermodynamic Fork

The following diagram illustrates the decision pathway for optimizing temperature based on your desired regioisomer.

Figure 1: Thermal decision tree for regioselective

Module 2: Catalytic Systems (Buchwald-Hartwig)

The "Goldilocks Zone"

Unlike

-

Too Cold (<60°C): The Oxidative Addition (OA) step into the C-Cl bond is sluggish, especially at the deactivated C2 position.

-

Too Hot (>110°C):

-

Ligand dissociation (Pd black formation).

- -hydride elimination (if using aliphatic amines).

-

Protodehalogenation (reduction of C-Cl to C-H).

-

Microwave Optimization

Microwave irradiation is superior for pyrimidine amination because it allows for high-temp/short-time pulses, pushing the reaction through the activation barrier before the catalyst degrades.

-

Standard Protocol: 100°C for 1 hour (Thermal)

150°C for 10 min (Microwave) . -

Benefit: Reduces solvent boiling issues and minimizes exposure of the catalyst to prolonged thermal stress.

Module 3: Troubleshooting Dashboard (FAQs)

Q1: My reaction is stalled at 50% conversion (C4-substitution). Increasing temp to 80°C just creates impurities. What do I do?

-

Diagnosis: You are likely observing the "deactivation effect." Once the amine installs at C4, the pyrimidine ring becomes electron-rich, deactivating the C2 position toward further

. -

Solution:

-

Switch Mechanisms: Isolate the C4-product and switch to Buchwald-Hartwig conditions for the C2-position (Pd overcomes the electronic deactivation).

-

Acid Catalysis: Add 1.0 equiv of Bronsted acid (e.g., HCl or TFA) if sticking with

. Protonation of the pyrimidine nitrogen restores electrophilicity.

-

Q2: I am targeting the C2-isomer exclusively from 2,4-dichloropyrimidine, but I keep getting C4. Can temperature fix this?

-

Diagnosis: No. Temperature alone cannot reverse the intrinsic electronic bias (C4 > C2).

-

Solution: You must use a "Blocking Strategy" or "Reverse Selectivity" reagent.

-

Option A: Use a bulky C5-substituent to sterically hinder C4.

-

Option B: Use a thiolate to displace C4 first (high temp), then oxidize to sulfone (leaving group), then displace with amine.

-

Q3: My Pd-catalyzed reaction turns black immediately at 100°C.

-

Diagnosis: Catalyst death (Pd aggregation).

-

Solution:

-

Lower Temp, Longer Time: Drop to 80°C and extend to 16-24h.

-

Ligand Switch: Switch to a bulky biarylphosphine (e.g., tBuXPhos or BrettPhos) which stabilizes Pd at higher temperatures.

-

Oxygen Leak: High temp exacerbates oxidation. Verify your inert gas line (Schlenk technique).

-

Module 4: Validated Experimental Protocols

Protocol A: Low-Temperature Kinetic Control (C4-Selective)

Use this for: Installing the first amine on a 2,4-dichloropyrimidine.

-

Setup: Charge a round-bottom flask with 2,4-dichloropyrimidine (1.0 equiv) and anhydrous THF (0.2 M).

-

Cooling: Submerge flask in an ice/water bath (0°C).

-

Addition: Add Base (DIPEA or

, 1.2 equiv). Then, add the Amine (1.05 equiv) dropwise over 15 minutes.-

Why? Dropwise addition prevents localized exotherms that could trigger C2-attack.

-

-

Monitor: Stir at 0°C for 1 hour.

-

Checkpoint: Check TLC/LCMS.[1] If SM remains, warm to Room Temp (20-25°C). Do not heat.

-

-

Workup: Quench with water. The C4-isomer often precipitates or can be extracted with EtOAc.

Protocol B: High-Temperature Buchwald-Hartwig (C2-Selective/Deactivated)

Use this for: Installing an amine on a monochloro-pyrimidine (e.g., 2-chloro-4-aminopyrimidine).

-

Setup: In a glovebox or under Ar flow, combine:

-

Substrate (1.0 equiv)

-

Amine (1.2 equiv)

- (2 mol%)

-

XPhos or BrettPhos (4 mol%)

- (1.5 equiv)

-

Solvent: Anhydrous Dioxane or Toluene (degassed).

-

-

Thermal Cycle:

-

Standard: Seal tube, heat to 100°C in an oil bath.

-

Microwave (Preferred): Heat to 130°C for 20 minutes.

-

-

Checkpoint:

-

If LCMS shows "Protodehalogenation" (M-Cl + H), lower temp to 80°C and increase catalyst loading.

-

References

-

Regioselectivity in 2,4-Dichloropyrimidines

-

Microwave Acceler

-

Green Solvent/SNAr Kinetics

- Title: Amination of Heteroaryl Chlorides: Palladium C

- Source: ChemSusChem (via NCBI)

-

URL:[Link]

-

C2-Selective Str

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Technical Support Center: 5-Methoxypyrimidine Substitution Chemistry

Welcome to the technical support center for synthetic chemists working with 5-methoxypyrimidine derivatives. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during substitution reactions. As researchers and drug development professionals, we understand that minimizing side reactions is paramount to achieving high yields and purity. This resource offers field-proven insights and protocols to help you navigate the intricacies of 5-methoxypyrimidine chemistry.

Understanding the Landscape of 5-Methoxypyrimidine Reactivity

The pyrimidine core is an electron-deficient heterocycle, which generally facilitates nucleophilic aromatic substitution (SNAr). However, the 5-methoxy group introduces an electron-donating effect through resonance, which can decrease the reactivity of the pyrimidine ring towards nucleophilic attack.[1] This electronic feature necessitates careful optimization of reaction conditions to favor the desired substitution and minimize unwanted side reactions. The positions on the pyrimidine ring (2, 4, and 6) are electron-deficient, making them susceptible to nucleophilic attack, while the 5-position is less so.[2]

This guide will focus on three key substitution reactions: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Nucleophilic Aromatic Substitution (SNAr)

Q1: I am observing low conversion in my SNAr reaction with an amine nucleophile on a 2-chloro-5-methoxypyrimidine substrate. What are the likely causes and how can I improve the yield?

A1: Low conversion in SNAr reactions of 5-methoxypyrimidine derivatives often stems from a combination of factors related to the substrate's electronics and the reaction conditions.

-

Insufficient Activation of the Leaving Group: The electron-donating 5-methoxy group can deactivate the ring towards nucleophilic attack.[1] While a chloro group is a reasonable leaving group, its displacement can be sluggish.

-

Solution: Consider replacing the 2-chloro substituent with a better leaving group. A 2-methylsulfonyl (-SO2Me) group, formed by oxidizing a 2-methylthio (-SMe) group, is an excellent activating group for nucleophilic displacement at the C2 position.[1] The strong electron-withdrawing nature of the sulfonyl group significantly enhances the reactivity.

-

-

Suboptimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

-

Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS.

-

-

Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.

-

Solution: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can stabilize the intermediate and accelerate the reaction.[3]

-

Q2: My SNAr reaction is producing a significant amount of a byproduct that appears to be the hydrolyzed starting material (5-methoxy-pyrimidin-2-ol). How can I prevent this?

A2: Hydrolysis of the starting material or product is a common side reaction, especially when using water-sensitive reagents or under prolonged heating in the presence of moisture.

-

Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Choice of Base: If a base is used to deprotonate the nucleophile, select a non-nucleophilic, anhydrous base. For amine nucleophiles, an excess of the amine itself can often serve as the base, avoiding the introduction of hydroxide ions.

-

Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that may favor hydrolysis.

Suzuki-Miyaura Coupling

Q3: I am attempting a Suzuki-Miyaura coupling between a 2-bromo-5-methoxypyrimidine and an arylboronic acid, but I am primarily observing dehalogenation of my starting material. What is causing this and how can I suppress it?

A3: Dehalogenation, or hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling reactions where the halide is replaced by a hydrogen atom.[4][5]

-

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical.

-

Base Selection: The base can influence the extent of dehalogenation.

-

Solvent Purity: Impurities in the solvent, particularly water or alcohols, can act as hydride sources.

-

Solution: Use high-purity, degassed solvents. A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki reactions.[6]

-

Q4: My Suzuki-Miyaura reaction is sluggish and gives low yields, with a significant amount of homocoupling of the boronic acid. How can I improve the efficiency of the cross-coupling?

A4: Homocoupling of the boronic acid to form a biaryl byproduct is another common issue.

-

Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.

-

Solution: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere throughout the reaction.

-

-

Stoichiometry of Reagents: An excess of the boronic acid can sometimes lead to increased homocoupling.

-

Solution: Try using a slight excess (1.1-1.2 equivalents) of the boronic acid. If homocoupling persists, consider using the boronic acid as the limiting reagent with a slight excess of the pyrimidine halide.

-

-

Catalyst Loading: Insufficient catalyst may lead to a slow reaction, allowing more time for side reactions to occur.

-

Solution: While typically low catalyst loadings are desired, for challenging couplings, increasing the palladium catalyst loading to 2-5 mol% might be beneficial.

-

Buchwald-Hartwig Amination

Q5: I am performing a Buchwald-Hartwig amination on 4-chloro-5-methoxypyrimidine and a primary amine, but the reaction is not going to completion and I observe some starting material decomposition. What adjustments should I make?

A5: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, and base.[8]

-

Ligand Choice: The ligand is crucial for the efficiency of the catalytic cycle.

-

Base Compatibility: The base must be strong enough to deprotonate the amine but not so harsh that it causes decomposition of the starting materials or product.

-

Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation.

-

Solution: Optimize the temperature. Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.[8]

-

Q6: I am observing a small amount of a byproduct that I suspect is a diaryl ether. How is this formed and how can I avoid it?

A6: The formation of diaryl ethers can occur if water is present in the reaction mixture, especially when the amine nucleophile is weakly nucleophilic or sterically hindered.

-

Strictly Anhydrous Conditions: As with other cross-coupling reactions, ensuring anhydrous conditions is critical. Use anhydrous solvents and handle hygroscopic bases in a glovebox.

-

Ligand Selection: The choice of ligand can influence the relative rates of C-N versus C-O bond formation.

-

Solution: Screening different ligands may help to favor the desired amination pathway.

-

Part 2: Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Halo-5-methoxypyrimidine

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a 2-halo-5-methoxypyrimidine with an arylboronic acid.[7]

Materials:

-

2-Halo-5-methoxypyrimidine (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh3)4) (0.05 mmol, 5 mol%)

-

Base (e.g., K2CO3) (2.0 mmol)

-

Solvent (e.g., 1,4-Dioxane/H2O, 4:1) (5 mL)

Procedure:

-

To a reaction vessel, add the 2-halo-5-methoxypyrimidine, arylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent mixture.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Chloro-5-methoxypyrimidine

This protocol outlines a general method for the palladium-catalyzed amination of 4-chloro-5-methoxypyrimidine.[7]

Materials:

-

4-Chloro-5-methoxypyrimidine (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium pre-catalyst (e.g., Pd2(dba)3) (2-5 mol%)

-

Ligand (e.g., XPhos) (4-10 mol%)

-

Base (e.g., NaOtBu) (1.4 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, ligand, and base.

-

Add the 4-chloro-5-methoxypyrimidine and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat to 80-110 °C with vigorous stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Table 1: Troubleshooting Summary for 5-Methoxypyrimidine Substitutions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conversion (SNAr) | Poor leaving group, Insufficient temperature | Use a better leaving group (e.g., -SO2Me), Increase temperature |

| Hydrolysis | Presence of water | Use anhydrous solvents and reagents, inert atmosphere |

| Dehalogenation (Suzuki) | Inappropriate catalyst/ligand, Strong base | Use bulky, electron-rich ligands (e.g., XPhos), Use weaker base (e.g., K2CO3) |

| Homocoupling (Suzuki) | Oxygen contamination, Incorrect stoichiometry | Degas all reagents, Optimize reagent ratios |

| Incomplete Reaction (Buchwald) | Suboptimal ligand/base combination | Screen different ligands (e.g., BrettPhos) and bases (e.g., NaOtBu vs. Cs2CO3) |

| Diaryl Ether Formation (Buchwald) | Presence of water | Ensure strictly anhydrous conditions |

Part 3: Visualizations

Diagram 1: General Troubleshooting Workflow for Substitution Reactions

Caption: A generalized workflow for troubleshooting substitution reactions.

Diagram 2: Key Factors Influencing Side Reactions in Cross-Coupling

Caption: Interplay of factors affecting side reactions in cross-coupling.

References

- Benchchem.

- Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.

- Benchchem.

- Chemspeed Technologies.

- Wikipedia. Pyrimidine.

- Benchchem.

- Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 5-Methoxy-2-methylthiopyrimidine.

- ResearchGate.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Fisher Scientific.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. Lab Reporter [fishersci.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bristol.ac.uk [bristol.ac.uk]

Technical Support Center: Strategies for Enhancing the Metabolic Stability of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with actionable insights and troubleshooting guides rooted in established metabolic principles. This document is designed to help you navigate the common challenges associated with the metabolic instability of the 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine scaffold and guide you toward designing more robust drug candidates.

Part 1: Foundational Understanding & Initial Assessment

This section addresses the critical first steps: identifying the problem and setting up the right experiments to measure it.

FAQ: My lead compound, 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine, shows poor in vivo exposure. I suspect metabolic instability. Where do I start?

Answer: Your suspicion is well-founded. The N-benzylpiperidine motif is a common structural feature in medicinal chemistry but is also frequently associated with metabolic liabilities.[1] The first step is to pinpoint the "soft spots" on your molecule—the specific atoms or functional groups most susceptible to enzymatic degradation.

The primary metabolic pathways for this scaffold are predictable and generally involve Phase I (oxidation) and Phase II (conjugation) reactions.[2][3]

Predicted Metabolic "Soft Spots":

-

N-Debenzylation: Cleavage of the bond between the piperidine nitrogen and the benzylic carbon is a very common metabolic route for N-benzyl compounds.[4]

-

Aromatic Hydroxylation: The unsubstituted benzyl ring is a prime target for Cytochrome P450 (CYP) enzymes, typically leading to para-hydroxylation.[5]

-

Piperidine Ring Oxidation: The carbon atoms alpha to the piperidine nitrogen are susceptible to oxidation.[6]

-

O-Demethylation: The methoxy group on the pyrimidine ring can be cleaved by CYP enzymes (notably CYP2D6 and CYP2C19) to form a phenol, which can then undergo Phase II conjugation.[7]

Below is a diagram illustrating these potential metabolic pathways.

Caption: Predicted metabolic pathways for 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine.

Part 2: Experimental Design & Troubleshooting

Once you have a hypothesis about the metabolic liabilities, the next step is to test it empirically.

FAQ: Which in vitro assays are essential for evaluating the metabolic stability of my compound?

Answer: A tiered approach using different in vitro systems is most effective. Each system offers a different level of complexity, helping you to distinguish between different metabolic pathways.[2] The two most critical assays are the Liver Microsomal Stability and the Hepatocyte Stability assays.

| Assay Type | Enzymes Present | Primary Use Case | Advantages | Limitations |

| Liver Microsomes | Phase I (CYPs, FMOs), some Phase II (UGTs)[8] | High-throughput screening for Phase I metabolic liability.[9] | Cost-effective, high-throughput, good for assessing CYP-mediated metabolism.[9] | Lacks cytosolic enzymes and most Phase II pathways; no cellular transport.[10] |

| Liver S9 Fraction | Phase I (Microsomal) + Cytosolic enzymes (e.g., SULTs, GSTs)[2] | Broader assessment of Phase I and some Phase II metabolism. | More comprehensive than microsomes. | Still lacks the complete cellular machinery and cofactors of intact cells. |

| Hepatocytes | Full complement of Phase I and Phase II enzymes, plus transporters.[8][11] | "Gold standard" for in vitro clearance prediction; captures all major metabolic pathways.[8][12] | Most physiologically relevant in vitro model.[11] | More expensive, lower throughput, higher variability.[10] |

Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a standard framework for assessing Phase I metabolic stability.

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Step-by-Step Methodology:

-

Reagent Preparation: Thaw pooled liver microsomes (e.g., human, rat) and an NADPH-regenerating system on ice.[13] Prepare a working solution of your test compound (typically 1 µM) in phosphate buffer (pH 7.4).

-

Reaction Setup: In a 96-well plate, combine the buffer, microsomes (e.g., 0.5 mg/mL protein), and your test compound. Include positive controls (high and low clearance compounds like verapamil and warfarin) and a negative control (no NADPH).[14]

-

Initiation and Incubation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system.[13]

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.[9]

-

Sample Processing & Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant using a validated LC-MS/MS method to measure the concentration of the parent compound remaining at each time point.[13]

FAQ: How do I interpret the data? My LC-MS/MS gives me 'peak area'. What's next?

Answer: The raw data (peak area of your compound relative to the internal standard) is used to calculate two key parameters: half-life (t½) and intrinsic clearance (CLint).

-

Calculate Percent Remaining: For each time point, express the peak area ratio as a percentage of the ratio at time zero.

-

Determine the Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining against time. The slope of the linear portion of this curve is the elimination rate constant (-k).[13]

-

Calculate Half-Life (t½):

-

t½ = 0.693 / k[13]

-

This value represents the time it takes for 50% of your compound to be metabolized. A shorter half-life indicates lower stability.

-

-

Calculate Intrinsic Clearance (CLint):

-

CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation)[13]

-

CLint is a measure of the intrinsic ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[15] It is the most reliable parameter for ranking compounds and for in vitro-in vivo extrapolation (IVIVE).

-

Hypothetical Data Interpretation:

| Compound | Modification | t½ (min) | CLint (µL/min/mg protein) | Interpretation |

| Parent | None | 15 | 46.2 | High Clearance / Low Stability |

| Analog 1 | para-Fluoro on benzyl ring | 45 | 15.4 | Moderate Clearance / Improved Stability |

| Analog 2 | N-Benzoyl instead of N-Benzyl | >120 | <5.8 | Low Clearance / High Stability |

| Analog 3 | Methoxy replaced with Difluoromethoxy | 25 | 27.7 | Modest Improvement |

FAQ: My results are highly variable, or my positive control isn't being metabolized. What's wrong?

Answer: This points to an issue with assay execution. Here’s a troubleshooting checklist:

-

Inactive Microsomes/NADPH: Ensure your microsomes have not been freeze-thawed multiple times and that your NADPH regenerating system is freshly prepared. Always run a known high-clearance control (e.g., verapamil, dextromethorphan) to validate enzyme activity.[13]

-

Chemical Instability: Run a control incubation without the NADPH system. If the compound still disappears, it may be chemically unstable in the buffer at pH 7.4 and 37°C.[13]

-

Pipetting Errors: High variability between replicates often stems from inaccurate pipetting of small volumes. Ensure your pipettes are calibrated.[13]

-

LC-MS/MS Method: Validate your analytical method for linearity, precision, and accuracy. Check for ion suppression/enhancement from the matrix.

Part 3: Rational Design Strategies for Improved Stability

With a clear understanding of your compound's liabilities, you can now apply targeted medicinal chemistry strategies.

FAQ: How can I structurally modify my compound to block the identified metabolic pathways?

Answer: The key is to make strategic modifications that block the sites of metabolism without negatively impacting the compound's desired pharmacological activity (Structure-Activity Relationship, SAR).

Caption: Strategic modifications to block key metabolic liabilities.

Detailed Strategies:

-

To Address Benzyl Ring Hydroxylation:

-

Introduce Electron-Withdrawing Groups (EWGs): Placing a fluorine, chlorine, or trifluoromethyl group on the para-position of the benzyl ring makes the ring electron-deficient and thus less favorable for electrophilic attack by CYP enzymes.[4]

-

Bioisosteric Replacement: Replace the phenyl ring with a less metabolically active heterocycle, such as a pyridine ring. The nitrogen atom in the pyridine ring acts as a "metabolic sink," often directing metabolism away from other positions.

-

-

To Prevent N-Debenzylation and Piperidine Oxidation:

-

Steric Hindrance: Introduce bulky groups near the metabolic site. Adding a methyl group to the benzylic carbon or gem-dimethyl groups on the piperidine ring alpha to the nitrogen can physically block the enzyme's active site from accessing the labile C-H bonds.[16]

-

Replace Labile Groups: The N-benzyl group can be replaced with an N-benzoyl group. The amide bond in the N-benzoyl analogue is generally more resistant to oxidative cleavage than the N-benzyl amine.[4]

-

Fluorination: Replacing metabolically weak C-H bonds with robust C-F bonds is a classic strategy. The high bond energy of the C-F bond makes it resistant to cleavage by CYP enzymes.[16]

-

-

To Block O-Demethylation:

-

Bioisosteric Replacement: Replace the metabolically labile methoxy (-OCH₃) group with a difluoromethoxy (-OCHF₂) or trifluoromethoxy (-OCF₃) group. These groups mimic the steric and electronic properties of the methoxy group but are significantly more resistant to oxidative cleavage.

-

FAQ: My compound is stable in microsomes but shows high clearance in hepatocytes. What does this imply?

Answer: This is a classic and informative result. It strongly suggests that your compound is being cleared by pathways that are absent in microsomes but present in intact hepatocytes. The most likely culprits are:

-

Phase II Conjugation: Your compound (or a rapidly formed Phase I metabolite) may be a substrate for enzymes like UGTs (UDP-glucuronosyltransferases) or SULTs (sulfotransferases), which are primarily located in the cytosol and are more active in hepatocytes.[2][12] The resulting glucuronide or sulfate conjugates are highly polar and readily eliminated.

-

Hepatic Transporters: The compound might be a substrate for uptake or efflux transporters on the hepatocyte membrane, which can significantly influence intracellular concentration and subsequent metabolism.

Next Steps: You should perform a metabolite identification study using hepatocytes to identify the specific conjugates being formed. This will guide further structural modifications to block the site of conjugation.

References

- Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.

- Technical Support Center: Enhancing Piperidine Moiety Bioavailability. Benchchem.

- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Thermo Fisher Scientific.

- Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan.

- How do you predict ADMET properties of drug candidates?. Aurlide.

- Predicting Metabolism. Cambridge MedChem Consulting.

- In Vitro Metabolic Stability. Creative Bioarray.

- Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec.

- Services for in vitro Metabolism research. Admescope.

- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health (NIH).

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Benchchem.

- Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. American Chemical Society.

- Technical Support Center: Investigating Moderate Microsomal Stability. Benchchem.

- Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics. National Institutes of Health (NIH).

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Institutes of Health (NIH).

- In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific.

- a) Different modalities of piperidine-containing drugs and drug... ResearchGate.

- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.

- Microsomal Clearance/Stability Assay. Domainex.

- N-Benzyl piperidine Fragment in Drug Discovery. National Institutes of Health (NIH).

- The role of the methoxy group in approved drugs | Request PDF. ResearchGate.

- Clinical Implications of Drug Metabolism: Key to Effective Pharmacotherapy. Longdom Publishing SL.

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. longdom.org [longdom.org]

- 4. Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predicting Metabolism | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 10. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 12. admescope.com [admescope.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 15. nuvisan.com [nuvisan.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Cell Permeability of Pyrimidine-Based Compounds

Current Status: Online Operator: Senior Application Scientist Case ID: PYR-PERM-001

Welcome to the Pyrimidine Optimization Hub

You are likely here because your pyrimidine scaffold—while potent against its target (kinase, viral polymerase, or metabolic enzyme)—is failing in cellular assays. The "Pyrimidine Paradox" is a common bottleneck: the very polar nitrogen atoms that drive hydrogen bonding with your target also create a high desolvation penalty, preventing the molecule from crossing the lipophilic cell membrane.

This guide is structured as a Tier 3 Technical Support interaction. We will troubleshoot your compound's physiochemical properties, explore prodrug architectures, and debug your permeability assays.

Module 1: Structural Debugging (Medicinal Chemistry)

User Ticket: "My pyrimidine analog has a molecular weight <500 but shows <10 nm/s permeability in PAMPA. LogP is 0.5. How do I fix this without killing potency?"

Root Cause Analysis

Pyrimidines are electron-deficient rings with high Hydrogen Bond Acceptor (HBA) counts. If your compound also contains unmasked Hydrogen Bond Donors (HBD) (e.g., -NH2, -OH), the Desolvation Energy required to strip water molecules before entering the membrane is too high.

Troubleshooting Protocol

Step 1: Audit Your Hydrogen Bond Donors (HBD)

Diagnostic: Calculate the HBD count. If HBD > 3, this is your primary failure mode. Solution: Apply the "Mask or Replace" strategy.

| Functional Group | Problem | Bioisosteric Replacement / Modification | Impact on Permeability |

| Exocyclic Amine (-NH₂) | High HBD (2 donors) | N-Methylation or Cyclization | Reduces HBD to 1 or 0; increases lipophilicity. |

| Hydroxyl (-OH) | High Polarity | Fluorine (-F) | Fluorine mimics -OH sterically but is lipophilic and accepts no H-bonds. |

| Pyrimidine Ring | High HBA (2 acceptors) | Pyridine or 3-Azabicyclo[3.1.1]heptane | Reduces HBA count; saturated systems (3-azabicyclo) improve 3D shape and solubility [1]. |

Step 2: The Fluorine Scan

Logic: Fluorine is a "privileged" atom in pyrimidine optimization. It lowers basicity (reducing lysosomal trapping) and increases lipophilicity without adding significant steric bulk. Action: Replace the C-H or C-OH at the 5-position of the pyrimidine ring with C-F.

-

Result: This often increases LogP by ~0.2–0.4 units and improves metabolic stability against oxidation [2].

Module 2: The Prodrug Patch (ProTide Technology)

User Ticket: "I am working on a nucleoside analog. The parent compound is inactive in cells, but the triphosphate is potent in biochemical assays. The compound is too polar to enter the cell."

Root Cause Analysis

Nucleoside analogs often face two barriers:

-

Cell Entry: High polarity prevents passive diffusion.

-

Kinase Bypass: The first phosphorylation step (Nucleoside

Monophosphate) is often the rate-limiting enzymatic step. If your cell line lacks the specific kinase, the drug fails.

Solution: Deploy ProTide Technology

ProTide (Pronucleotide) technology masks the monophosphate as a neutral phosphoramidate, solving both permeability and the first phosphorylation step simultaneously [3].

Workflow: ProTide Activation Mechanism

The following diagram illustrates how a ProTide bypasses the membrane and activates intracellularly.

Figure 1: Mechanism of ProTide activation. The neutral masking groups allow membrane crossing, followed by enzymatic cleavage inside the cell to release the active monophosphate [4].

Troubleshooting ProTide Synthesis

-

Issue: Low yield during the coupling of the nucleoside to the phosphorochloridate.

-

Fix: Use N-methylimidazole (NMI) as a catalyst. It acts as a nucleophilic catalyst, significantly accelerating the reaction compared to standard bases like triethylamine [5].

Module 3: Assay Diagnostics (Caco-2 & Efflux)

User Ticket: "My Caco-2 recovery is <60%, and the data is noisy. I can't determine if it's efflux or just sticking to the plastic."

Root Cause Analysis

Pyrimidine compounds can be "sticky" (lipophilic non-specific binding) or substrates for efflux transporters (P-gp/MDR1, BCRP), leading to confusing data.

Diagnostic Workflow

Step 1: Calculate Mass Balance (Recovery)

-

If Recovery < 70%: Your compound is likely binding to the plastic plate or accumulating inside the cell monolayer without exiting.

-

Fix: Add 0.5% BSA (Bovine Serum Albumin) to the receiver buffer. BSA acts as a "sink" to pull lipophilic compounds off the membrane and plastic, linearizing the transport kinetics.

-

Step 2: Determine Efflux Ratio (ER)

-

If ER > 2.0: Active efflux is occurring.

-

Differentiation Test: Run the assay with specific inhibitors to identify the transporter.[1]

| Inhibitor (Concentration) | Target Transporter | Interpretation |

| Verapamil (50 µM) | P-gp (MDR1) | If ER drops to ~1.0, your compound is a P-gp substrate. |

| Ko143 (1 µM) | BCRP | If ER drops, it is a BCRP substrate. |

| Zosuquidar (0.5 µM) | P-gp (High Specificity) | Use if Verapamil is toxic to your cells. |

Step 3: Paracellular Leakage Check

-

Protocol: Always co-dose with Lucifer Yellow .

-

Threshold: If Lucifer Yellow

cm/s, your monolayer is not intact. Discard the data. Pyrimidines can sometimes be cytotoxic; ensure the compound concentration is below the cell's IC50 [6].

Summary of Recommendations

-

Design Phase: Prioritize Fluorine bioisosteres to replace hydroxyls and reduce HBD count.

-

Prodrug Phase: If the parent is a nucleoside, default to ProTide (phosphoramidate) strategies to bypass the first phosphorylation step.[2][3]

-

Testing Phase: Use BSA-supplemented buffers in Caco-2 assays to fix low recovery and use Verapamil to confirm P-gp efflux liability.

References

-

Cioffi, C. L. (2023). Bioisosteric Replacement of the Pyrimidine Scaffold in Drug Design. Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

McGuigan, C., et al. (2017). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 60(14), 6005-6028. Link

-

Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: Where Next?. Journal of Medicinal Chemistry, 61(6), 2211–2226. Link

-

Simmons, B., et al. (2017).[2][4] Mechanism-Based Solution to the ProTide Synthesis Problem. Organic Letters, 19(9), 2218–2221.[2] Link[4]

-

Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2, 2111–2119. Link

Sources

Validation & Comparative

A Comparative Guide to LC-MS Methodologies for Purity Validation of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the purity assessment of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine. It offers detailed, field-proven protocols and explains the scientific rationale behind methodological choices to ensure robust and reliable purity validation.

Introduction: The Imperative for Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine is non-negotiable. Even trace-level impurities can significantly impact efficacy, safety, and regulatory approval. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard for this analytical challenge, combining the powerful separation capabilities of liquid chromatography with the unparalleled sensitivity and specificity of mass spectrometry.

This guide compares two distinct LC-MS approaches tailored for different stages of the development pipeline: a high-throughput method for rapid screening and a high-resolution method for comprehensive impurity profiling.

Physicochemical Profile of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine:

-

Structure: A heterocyclic compound featuring a basic piperidine nitrogen.

-

Expected Behavior: The basic nature of the piperidine moiety dictates the need for an acidic mobile phase to ensure good peak shape and prevent tailing during reversed-phase chromatography.

-

Ionization: The molecule is readily protonated, making it an ideal candidate for positive-ion electrospray ionization (ESI+).

Comparative Analysis of LC-MS Methodologies

The choice of an LC-MS method is dictated by the analytical objective. A rapid assessment for in-process control demands a different approach than a thorough characterization required for regulatory submission.

| Parameter | Method A: High-Throughput Screening | Method B: High-Resolution Impurity Profiling |

| Primary Goal | Rapid purity confirmation, reaction monitoring | Comprehensive identification and quantification of all impurities |

| Chromatography | Fast gradient on a short UHPLC column | Shallow gradient on a longer, high-resolution column |

| Run Time | < 5 minutes | 15 - 30 minutes |

| Resolution | Moderate; sufficient for major components | High; capable of separating closely eluting isomers and trace impurities |

| MS Analyzer | Single Quadrupole or Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |

| Mass Accuracy | Nominal Mass | High-Resolution Accurate Mass (HRAM) (<5 ppm) |

| Key Advantage | Speed and efficiency for large sample sets | Depth of information, confident impurity identification |

| Typical Use Case | In-process controls, library screening | Final API release testing, stability studies, forced degradation studies |

The Principle of Self-Validation: System Suitability Testing (SST)